2-(Ethanesulfonyl)-1H-benzimidazol-6-amine
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Overview
Description
2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine is a chemical compound belonging to the class of benzoimidazoles. This compound is characterized by the presence of an ethylsulfonyl group attached to the benzoimidazole core. Benzoimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine typically involves the reaction of 2-mercapto-1H-benzo[d]imidazole with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the mercapto group by the ethylsulfonyl group.
Industrial Production Methods
Industrial production of 2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzoimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoimidazole derivatives.
Scientific Research Applications
2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethylsulfonyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylsulfonyl)-1H-benzo[d]imidazol-5-amine
- 2-(Propylsulfonyl)-1H-benzo[d]imidazol-5-amine
- 2-(Butylsulfonyl)-1H-benzo[d]imidazol-5-amine
Uniqueness
2-(Ethylsulfonyl)-1H-benzo[d]imidazol-5-amine is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity, making it a valuable scaffold in drug discovery and development.
Properties
CAS No. |
89029-02-7 |
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Molecular Formula |
C9H11N3O2S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-ethylsulfonyl-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C9H11N3O2S/c1-2-15(13,14)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12) |
InChI Key |
UMROKTRQIDYHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=C(N1)C=C(C=C2)N |
Origin of Product |
United States |
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